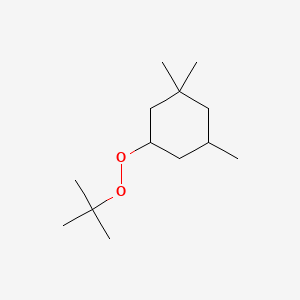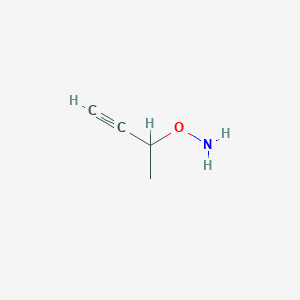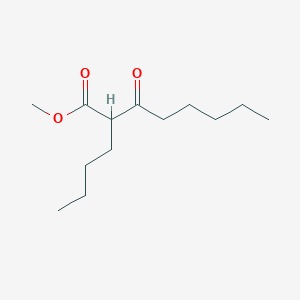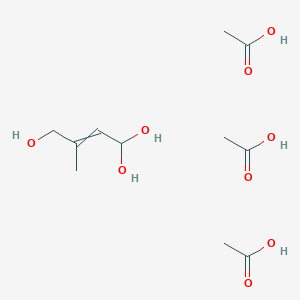
4-Propyl-2,3,4,5-tetrahydro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propyl-2,3,4,5-tetrahydro-1,1’-biphenyl is an organic compound with the molecular formula C15H20 It is a derivative of biphenyl, where the biphenyl core is modified with a propyl group and a tetrahydro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-2,3,4,5-tetrahydro-1,1’-biphenyl typically involves the hydrogenation of biphenyl derivatives. One common method is the catalytic hydrogenation of 4-propylbiphenyl using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. This process reduces the aromatic rings to form the tetrahydro structure.
Industrial Production Methods
In an industrial setting, the production of 4-Propyl-2,3,4,5-tetrahydro-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Propyl-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Introduction of various substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-Propyl-2,3,4,5-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Propyl-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetrahydro-1,1’-biphenyl: Lacks the propyl group, leading to different chemical properties and reactivity.
4’-Ethoxy-2’,3’-difluoro-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl: Contains additional ethoxy and difluoro groups, which can alter its chemical behavior and applications.
1,2,3,4-Tetrahydronaphthalene: Similar tetrahydro structure but with a naphthalene core instead of biphenyl.
Eigenschaften
CAS-Nummer |
79951-21-6 |
|---|---|
Molekularformel |
C15H20 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
(4-propylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C15H20/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-8,11,13H,2,6,9-10,12H2,1H3 |
InChI-Schlüssel |
UKVSXBCHYOLQPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(=CC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]-](/img/structure/B14440595.png)





![(5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14440638.png)

![3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine](/img/structure/B14440650.png)





